

Unraveling Endomycin: A Technical Guide to its Molecular Identity and Characterization

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Compound of Interest

Compound Name: *Endomycin*

Cat. No.: *B1172361*

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The term "**Endomycin**" presents a degree of ambiguity within scientific and commercial literature, often being associated with two distinct pharmaceutical compounds: the aminoglycoside antibiotic Neomycin and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This technical guide aims to resolve this ambiguity by providing a comprehensive overview of the molecular structure, characterization, and biological activity of both compounds. This document will serve as a detailed resource, enabling researchers to distinguish between these molecules and access in-depth technical information pertinent to their respective fields of study.

Section 1: Endomycin as Neomycin

Neomycin is a broad-spectrum aminoglycoside antibiotic produced by the bacterium *Streptomyces fradiae*. It is not a single entity but a complex of structurally related compounds, primarily Neomycin A (Neamine), Neomycin B (Framycetin), and Neomycin C. Neomycin B is the most biologically active component. Due to its potent bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria, it is commonly used topically to prevent and treat skin infections.

Molecular Structure and Properties of Neomycin B

Property	Value
Molecular Formula	C ₂₃ H ₄₆ N ₆ O ₁₃
Molecular Weight	614.65 g/mol
IUPAC Name	(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
CAS Number	1404-04-2 (Neomycin)
Solubility	Soluble in water, sparingly soluble in organic solvents like ethanol and DMSO.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of neomycin. The spectra are complex due to the presence of multiple sugar rings and amino groups.

Quantitative ¹H and ¹³C NMR Data for Neomycin B (Representative Values)

Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
H-1'	~5.2	~100
H-1''	~5.4	~102
H-1'''	~5.0	~98
H-1''''	~5.6	~109
C-2' (CH ₂)	~3.2-3.8	~50
C-6' (CH ₂)	~2.8-3.2	~42
Amino Protons	Broad signals	-

Note: Chemical shifts can vary depending on the solvent, pH, and temperature.

Experimental Protocol: NMR Analysis of Neomycin^{[1][2]}

- Sample Preparation: Dissolve approximately 10 mg of neomycin sulfate in 0.5 mL of deuterium oxide (D₂O).
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H spectrum.
 - Parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of 12 ppm.
 - Solvent suppression techniques (e.g., presaturation) should be employed to attenuate the residual HDO signal.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Parameters: 2048-4096 scans, relaxation delay of 5 seconds, spectral width of 200 ppm.
- 2D NMR Experiments:
 - Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems within each sugar ring.
 - Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
 - Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which are crucial for linking the different sugar moieties.
- Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign the signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra.

Mass spectrometry is used to confirm the molecular weight of neomycin and to study its fragmentation patterns.

Quantitative MS Data for Neomycin B

Ion	m/z (Observed)
[M+H] ⁺	615.3
[M+2H] ²⁺	308.2
Major Fragment Ions	455, 293, 161

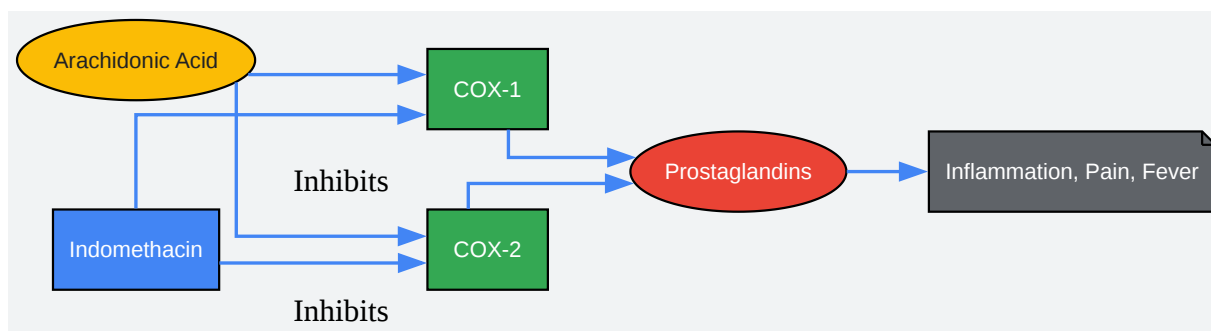
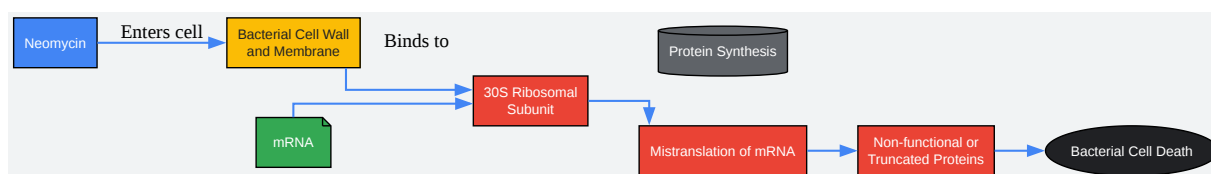
Experimental Protocol: LC-MS/MS Analysis of Neomycin[\[3\]](#)[\[4\]](#)[\[5\]](#)

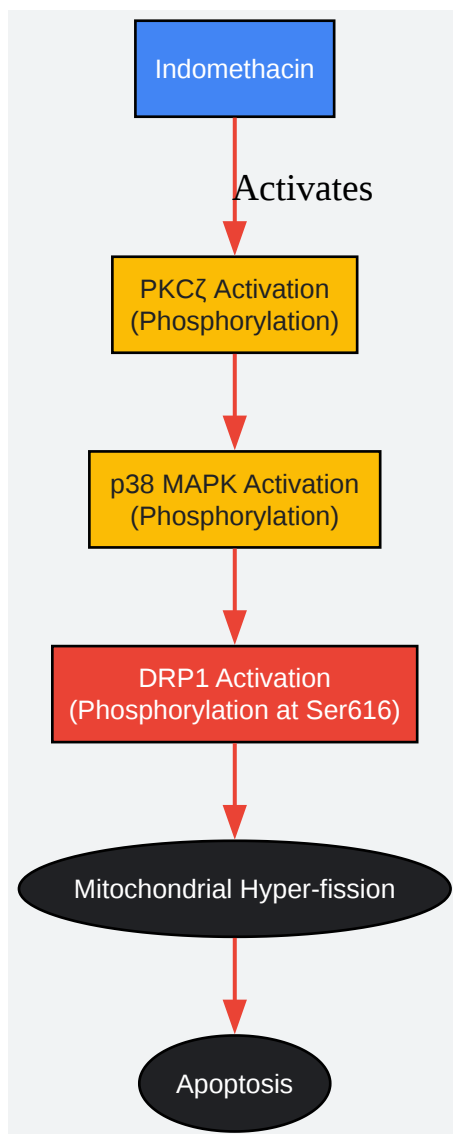
- **Sample Preparation:** Prepare a stock solution of neomycin sulfate in water. For plasma samples, perform a solid-phase extraction (SPE) or protein precipitation followed by reconstitution in the mobile phase.
- **Chromatography:**
 - **Column:** A hydrophilic interaction liquid chromatography (HILIC) column is often used due to the high polarity of neomycin.
 - **Mobile Phase:** A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
 - **Flow Rate:** 0.2-0.5 mL/min.
- **Mass Spectrometry:**
 - **Ionization:** Electrospray ionization (ESI) in positive ion mode.
 - **Analysis Mode:** Multiple Reaction Monitoring (MRM) for quantitative analysis.
 - **Transitions:** Monitor the transitions from the precursor ion (e.g., m/z 615.3) to specific product ions (e.g., m/z 161.0, 293.1, 455.2).
- **Data Analysis:** Quantify neomycin by comparing the peak area of the sample to a standard curve generated from known concentrations of neomycin.

Biological Activity and Mechanism of Action

Neomycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[3]
[6][7]

Mechanism of Action Workflow





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